molecular formula C8H12ClN3 B2792407 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride CAS No. 2413905-19-6

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride

Cat. No.: B2792407
CAS No.: 2413905-19-6
M. Wt: 185.66
InChI Key: PYDUXMHSXQGCQQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is a chemical compound with the molecular formula C8H11N3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cyclopropyl group and a methyl group attached to the pyrimidine ring. It is commonly used in scientific research due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer activities.

    Drug Discovery: The compound is employed in high-throughput screening assays to identify potential drug candidates.

    Molecular Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group.

    2-Cyclopropyl-6-ethylpyrimidine: Similar structure but with an ethyl group instead of a methyl group.

    2-Cyclopropyl-4-methylpyrimidine: Lacks the 6-methyl group present in the target compound.

Uniqueness

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both cyclopropyl and methyl groups imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-5-4-7(9)11-8(10-5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOOCRVKPGWNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413905-19-6
Record name 2-cyclopropyl-6-methylpyrimidin-4-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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